Cyanodichlorophenylacrylic acid

Description

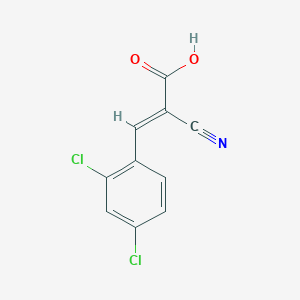

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTSTCHYBUYVBA-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032079 | |

| Record name | 2,4-Dichloro-alpha-cyano-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6013-05-4 | |

| Record name | Cinnamic acid, 2,4-dichloro-alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-alpha-cyano-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Cyanodichlorophenylacrylic Acid

Comprehensive Analysis of Established Synthetic Routes and Precursors

The most prominent and well-established method for synthesizing cyanodichlorophenylacrylic acid and its derivatives is the Knoevenagel condensation. rsc.orgwikipedia.org This reaction involves the base-catalyzed condensation of a carbonyl compound with an active methylene (B1212753) compound, followed by the elimination of a water molecule. wikipedia.orgthermofisher.com

In this context, the primary precursors are a dichlorobenzaldehyde isomer (e.g., 2,4-dichloro-, 3,4-dichloro-, or 2,6-dichlorobenzaldehyde) and an active methylene compound such as ethyl cyanoacetate (B8463686) or malononitrile. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org The initial product is often an ester (e.g., ethyl cyanodichlorophenylacrylate), which is subsequently hydrolyzed to the final carboxylic acid.

The traditional Knoevenagel condensation often utilizes pyridine (B92270) as a solvent and piperidine as a catalyst. tandfonline.comtue.nl The choice of precursors and the position of the chlorine atoms on the benzaldehyde (B42025) ring are critical in determining the structure and properties of the final product.

Table 1: Precursors and Catalysts in Established Synthesis

| Carbonyl Precursor | Active Methylene Precursor | Catalyst |

|---|---|---|

| 2,4-Dichlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine |

| 3,4-Dichlorobenzaldehyde | Malononitrile | Triethylamine |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine wikipedia.org |

Development of Novel and Green Synthetic Protocols

Driven by the principles of green chemistry, significant efforts have been made to develop more sustainable, efficient, and environmentally benign synthetic routes. rsc.orgtandfonline.com These modern protocols focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

The double bond in the acrylic acid moiety of this compound allows for the existence of (E) and (Z) stereoisomers. Achieving stereoselectivity is a key objective in modern synthesis. While the initial product of the Knoevenagel condensation can be a mixture of isomers, it is often possible to isolate the more thermodynamically stable (Z)-isomer, as the isomers can equilibrate via their hydroxyl precursor. wikipedia.org

For the synthesis of related chiral compounds, asymmetric synthesis strategies are employed. These can include the use of chiral auxiliaries, chiral pool synthesis starting from enantiomerically pure compounds like D-serine, or catalytic asymmetric methods. researchgate.net For instance, palladium-catalyzed C(sp2)–H alkenylation using chiral quinoline-derived ligands has been used to create axially chiral cinnamate (B1238496) esters. beilstein-journals.org Although specific applications to this compound are not extensively documented, these principles form the basis for accessing chiral derivatives.

The application of green chemistry has led to significant innovations in the synthesis of cyanocinnamic acid derivatives. Key developments include:

Solvent-Free and Water-Mediated Reactions: To replace hazardous organic solvents like pyridine, solvent-free condensations have been developed using environmentally benign catalysts such as ammonium (B1175870) bicarbonate. tandfonline.comtue.nl Water has also been explored as a green reaction medium. rsc.orgrsc.org

Reusable and Benign Catalysts: There is a shift from traditional catalysts to more sustainable alternatives. This includes the use of recyclable ionic liquids, which can also act as the reaction medium. rsc.orgorganic-chemistry.orgrsc.org Other approaches utilize solid-supported catalysts, such as reconstructed hydrotalcite or zeolites, which are easily separated and can be reused multiple times. organic-chemistry.orgniscpr.res.in

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Knoevenagel condensations from hours to minutes, offering an energy-efficient alternative to conventional heating. tue.nl

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Protocol |

|---|---|---|

| Solvent | Pyridine, Organic Solvents tandfonline.comtue.nl | Water, Ionic Liquids, Solvent-Free rsc.orgtandfonline.comtue.nlrsc.org |

| Catalyst | Piperidine, Amines tandfonline.comtue.nl | Ammonium Bicarbonate, Reusable Ionic Liquids, Zeolites tandfonline.comtue.nlrsc.orgniscpr.res.in |

| Conditions | Conventional Heating, Long Reaction Times youtube.com | Microwave Irradiation, Room Temperature Grinding, Short Reaction Times tue.nlniscpr.res.in |

| Byproducts | Difficult to recycle catalyst/solvent | Recyclable catalyst, benign byproducts (water) rsc.orgorganic-chemistry.org |

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the underlying reaction mechanism is fundamental to optimizing reaction conditions and improving yields and selectivity. The Knoevenagel condensation has been the subject of detailed mechanistic studies, including kinetic, thermodynamic, and computational analyses.

The mechanism of the Knoevenagel condensation can vary depending on the catalyst and conditions. In a classic base-catalyzed process, the first step is the deprotonation of the active methylene compound to form a resonance-stabilized enolate. jove.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.com

However, when amine catalysts like piperidine are used, an alternative pathway involving the formation of an iminium ion intermediate is proposed. jove.comacs.org The amine first attacks the aldehyde to form the more electrophilic iminium ion, which is then attacked by the enolate. jove.comacs.org The rate-determining step can be the formation of the iminium ion or the final elimination of the catalyst to form the product. acs.org Theoretical studies have suggested that for some systems, the rate-determining step is the departure of the hydroxide (B78521) ion from an anionic intermediate, which is favored by polar solvents. rsc.orgresearchgate.net

Thermodynamically, the final α,β-unsaturated product is favored due to the formation of a stable conjugated system and the elimination of a small molecule (water). wikipedia.org

The Knoevenagel condensation proceeds through several key intermediates. sigmaaldrich.com The primary intermediates are the enolate of the active methylene compound and, in many cases, an iminium ion formed from the aldehyde and the amine catalyst. jove.comacs.org

Following the nucleophilic attack, an aldol-type addition product is formed. sigmaaldrich.com This β-hydroxy intermediate is typically not isolated as it readily undergoes dehydration (elimination of water) to yield the final, stable α,β-unsaturated product. sigmaaldrich.com In situ spectroscopic methods, such as FTIR, can be used to observe the formation of intermediate species on the surface of heterogeneous catalysts. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to model the structures and energies of these transient intermediates, supporting the proposed mechanistic pathways. researchgate.net

Chemical Reactivity, Transformation Pathways, and Reaction Dynamics

Mechanistic Studies of Principal Reaction Types

The principal reactions of cyanodichlorophenylacrylic acid are governed by the electrophilic nature of the double bond and the reactivity of the aromatic ring.

The carbon-carbon double bond in this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the cyano and carboxylic acid groups. This makes it a prime substrate for nucleophilic addition reactions, specifically Michael-type additions. A wide range of nucleophiles, including amines, thiols, and carbanions, are expected to add to the β-position of the acrylic acid moiety.

The mechanism proceeds through the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product. The stereochemical outcome of this reaction can be influenced by the choice of reactants, solvent, and the potential use of chiral catalysts.

While direct nucleophilic substitution on the vinylic chlorides is less common, it could potentially occur under specific conditions, such as through an addition-elimination mechanism.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Amine | Diethylamine | 3-(diethylamino)-2-(cyanodichlorophenyl)propanoic acid |

| Thiol | Thiophenol | 2-(cyanodichlorophenyl)-3-(phenylthio)propanoic acid |

| Carbanion | Diethyl malonate | 2-(cyanodichlorophenyl)-4,4-bis(ethoxycarbonyl)butanoic acid |

The dichlorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atoms. However, electrophilic attack is still possible under forcing conditions. The chlorine atoms act as ortho-, para-directors, but the steric hindrance from the acrylic acid side chain will likely favor substitution at the positions meta to the side chain.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require strong electrophiles and potentially high temperatures. The regioselectivity will be a complex interplay of the directing effects of the three substituents on the phenyl ring.

Radical reactions involving this compound can be initiated at several sites. Homolytic cleavage of the C-Cl bonds on the aromatic ring can occur under photolytic or high-temperature conditions, leading to aryl radicals. These radicals can then participate in a variety of propagation steps, including hydrogen abstraction or addition to other unsaturated systems.

The double bond can also undergo radical addition reactions. For instance, the addition of a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a radical species can lead to the formation of a new carbon-carbon bond at the α- or β-position. The regioselectivity of this addition would depend on the nature of the attacking radical and the stability of the resulting radical intermediate. Controlled generation of these radicals could be achieved using specific initiators and controlling reaction conditions such as temperature and light exposure.

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. It is expected to react readily with electron-rich dienes to form cyclohexene (B86901) derivatives. The reaction is likely to be highly regioselective and stereoselective, following the established rules of pericyclic reactions.

[4+2] cycloadditions with dienes such as butadiene or cyclopentadiene (B3395910) would yield functionalized cyclohexenes. The endo/exo selectivity of these reactions would be influenced by secondary orbital interactions and steric effects. Other pericyclic reactions, such as [2+2] cycloadditions with electron-rich alkenes under photochemical conditions, are also conceivable.

Catalyst Development and Mechanistic Insights in Catalyzed Reactions

The development of catalysts for reactions involving this compound would be crucial for controlling selectivity and enhancing reaction rates. For nucleophilic additions, chiral Lewis acids or organocatalysts could be employed to achieve enantioselective transformations. These catalysts would work by coordinating to the carboxylic acid or cyano group, thereby activating the double bond and creating a chiral environment around the substrate.

In the case of electrophilic aromatic substitution, the choice of Lewis or Brønsted acid catalyst would be critical in overcoming the deactivation of the ring and directing the substitution to the desired position. Mechanistic studies of these catalyzed reactions would involve kinetic analysis, isotopic labeling studies, and computational modeling to elucidate the structure of the transition states and the role of the catalyst in the reaction pathway.

Photochemical and Thermochemical Transformations

Under photochemical conditions, this compound is expected to exhibit rich reactivity. UV irradiation could promote E/Z isomerization of the double bond. Intramolecular cyclization reactions are also a possibility, potentially leading to the formation of complex polycyclic structures. As mentioned earlier, photochemical conditions can also induce homolytic cleavage of the C-Cl bonds, initiating radical reactions.

Thermochemical transformations would likely involve decarboxylation at high temperatures, leading to the formation of a dichlorophenylacetonitrile derivative. The stability of the compound at elevated temperatures would be a key parameter to consider in any synthetic application. The presence of the various functional groups suggests that complex decomposition pathways may exist under harsh thermal conditions.

Table 2: Summary of Potential Transformations

| Transformation Type | Conditions | Potential Products |

| Nucleophilic Addition | Base/Nucleophile | Michael Adducts |

| Electrophilic Substitution | Strong Acid/Electrophile | Substituted Phenyl Rings |

| Radical Addition | Radical Initiator | Functionalized Alkanes |

| Cycloaddition | Diene, Heat/Light | Cyclohexene Derivatives |

| Photochemical Reaction | UV Light | Isomers, Cyclized Products |

| Thermochemical Reaction | High Temperature | Decarboxylated Products |

Advanced Structural Characterization and Crystal Engineering

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone for determining molecular structure, offering non-destructive analysis of bonding, connectivity, and electronic environments.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide a molecular fingerprint, though they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule.

For a molecule like (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, these techniques are essential for confirming the presence of key functional groups and analyzing conformational details. The spectrum is characterized by several key vibrational modes:

Cyano Group (C≡N): The cyano or nitrile group typically exhibits a sharp, intense absorption band in the IR spectrum and a strong signal in the Raman spectrum. In related α-cyanocinnamic acid derivatives, this stretching vibration is observed in the region of 2220-2245 cm⁻¹. For example, cyanocinnamic acid (CCA) shows a C≡N mode at 2227 cm⁻¹ in its Raman spectrum. nih.gov The precise position of this band is sensitive to the electronic environment, including the influence of the dichlorophenyl ring.

Carbonyl Group (C=O): The acrylic acid moiety contains a carboxylic acid group, which gives rise to a very strong and characteristic C=O stretching vibration in the IR spectrum, typically around 1700 cm⁻¹. In acrylic acid itself, this band appears at 1702 cm⁻¹. spectroscopyonline.com Hydrogen bonding, particularly the formation of carboxylic acid dimers in the solid state, can broaden this peak and shift it to lower wavenumbers.

Hydroxyl Group (O-H): The O-H stretching vibration of the carboxylic acid appears as a very broad band in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding. spectroscopyonline.com

Alkene Group (C=C): The stretching of the C=C double bond in the acrylic backbone typically appears in the 1620-1640 cm⁻¹ region.

Aromatic Ring: The dichlorophenyl group displays C-H stretching vibrations above 3000 cm⁻¹, and a series of characteristic C=C stretching bands (ring modes) in the 1450-1600 cm⁻¹ region.

Carbon-Chlorine Bonds (C-Cl): The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

A comparative analysis of the IR and Raman spectra provides complementary information. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, aiding in a more complete assignment of the vibrational modes. nih.govicm.edu.pl

Table 1: Characteristic Vibrational Modes for Cyanoacrylic Acid Derivatives This table presents typical wavenumber ranges for key functional groups found in (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, based on data from related compounds.

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2245 (strong, sharp) | 2220 - 2245 (strong) | nih.gov |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) | Weak | spectroscopyonline.com |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1715 (very strong) | Moderate to weak | nih.gov |

| Alkene (C=C) | Stretching | 1620 - 1640 (variable) | Strong | nih.gov |

| Aromatic Ring (C=C) | Ring Stretching | 1450 - 1600 (multiple bands) | Multiple bands | nih.gov |

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, ¹H NMR would reveal:

Alkene Proton: A singlet for the vinylic proton, with its chemical shift influenced by the electron-withdrawing cyano and carboxyl groups, as well as the aromatic ring. In similar ethyl 2-cyano-3-phenylacrylate structures, this proton appears as a singlet around 8.2 ppm.

Aromatic Protons: The 3,4-dichlorophenyl ring would show a distinct pattern of three protons. Their chemical shifts and coupling constants would confirm the 1,2,4-substitution pattern on the aromatic ring.

Carboxylic Acid Proton: A broad singlet for the acidic proton, which is often exchangeable with deuterium (B1214612) from the solvent (e.g., in D₂O or CD₃OD), causing it to disappear from the spectrum. Its chemical shift can vary widely depending on concentration and solvent.

¹³C NMR spectroscopy provides complementary information:

Carbons of the Phenyl Ring: Six distinct signals would be expected, with the carbons directly bonded to chlorine atoms showing characteristic shifts.

Alkene Carbons: Two signals for the C=C double bond carbons.

Cyano Carbon (C≡N): A signal in the 115-120 ppm range.

Carbonyl Carbon (C=O): A signal for the carboxylic acid carbon, typically found in the 160-170 ppm range.

The following table shows representative ¹³C NMR chemical shifts for the ethyl ester of a closely related compound, which illustrates the expected regions for the carbon signals.

Table 2: Representative ¹³C NMR Data for Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate Data is for a related compound and serves as an estimation for the expected chemical shift regions.

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 162.2 |

| Vinylic Carbon (β to C=O) | 153.3 |

| Aromatic C-Cl | 139.6 |

| Aromatic C-H | 132.2, 129.6 |

| Aromatic C (ipso) | 129.9 |

| Cyano (C≡N) | 115.2 |

| Vinylic Carbon (α to C=O) | 103.6 |

| Ethyl (-CH₂-) | 62.8 |

| Ethyl (-CH₃) | 14.1 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. mdpi.com This technique is particularly useful for compounds containing conjugated π-systems, such as (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. The extended conjugation involving the phenyl ring, the acrylic C=C double bond, and the cyano group is expected to result in strong UV absorption. The spectrum would likely show one or more intense absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λ_max) provides information about the extent of conjugation and the electronic structure of the molecule. appchemical.com For similar cyanoacrylic acid derivatives, λ_max values are typically observed in the range of 300-400 nm. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. bldpharm.com This technique is exclusively used for chiral molecules. Since (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is achiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, or if it were to form a chiral supramolecular assembly, CD spectroscopy would become a valuable tool for probing its stereochemistry and higher-order structure.

X-ray and Electron Diffraction for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure, diffraction techniques are essential for determining how molecules are arranged in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline material at the atomic level. spectroscopyonline.comresearchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the precise coordinates of each atom in the unit cell, as well as bond lengths, bond angles, and torsion angles. spectroscopyonline.com

Although a specific crystal structure for (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is not publicly available, analysis of related structures, such as (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, provides insight into the data that would be obtained. nih.gov An SCXRD analysis would yield a complete picture of the molecular conformation in the solid state, revealing, for instance, the planarity of the acrylic acid system and the dihedral angle with respect to the dichlorophenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds between carboxylic acid groups (often forming centrosymmetric dimers) and potential halogen bonding or π–π stacking interactions, which govern the crystal packing.

Table 3: Illustrative Crystallographic Data from a Related Compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid This data demonstrates the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8564 (5) |

| b (Å) | 27.178 (3) |

| c (Å) | 10.4681 (9) |

| β (°) | 99.966 (9) |

| Volume (ų) | 1080.6 (2) |

| Z (molecules/unit cell) | 4 |

Source: Adapted from reference nih.gov

Powder X-ray diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. icm.edu.pl Instead of a single crystal, a fine powder of the material is used, which contains thousands of crystallites in random orientations. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). georganics.sk This pattern serves as a unique "fingerprint" for a specific crystalline phase. georganics.sk

PXRD is the primary tool for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to a database of known patterns allows for the identification of the crystalline phase.

Polymorphism Screening: Polymorphs are different crystal structures of the same compound. They can have different physical properties (solubility, melting point, stability). PXRD is crucial for identifying and distinguishing between different polymorphic forms of a substance.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the PXRD pattern.

Quality Control: PXRD is widely used in industry to ensure batch-to-batch consistency of crystalline materials.

For (E)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, PXRD would be essential for characterizing the bulk material, confirming its crystalline nature, and investigating the existence of different polymorphs that could arise from different crystallization conditions.

Microscopic and Surface-Sensitive Characterization Methods

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and internal structure of materials at the micro- and nanoscale. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) provides detailed images of the sample's surface topography. In SEM, a focused beam of electrons scans across the surface of the sample. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons. mpg.de Secondary electrons are low-energy electrons that originate from the very near-surface region, producing high-resolution images of the surface features. mpg.de Backscattered electrons are primary beam electrons that have been elastically scattered by atoms in the sample; the intensity of this signal is related to the average atomic number of the material, providing compositional contrast. mpg.de For Cyanodichlorophenylacrylic acid, SEM analysis of a powdered sample would reveal the size distribution, shape, and surface texture of the individual crystals.

Table 2: Comparison of SEM and TEM for Analysis of this compound Powder

| Technique | Information Obtained | Sample Requirements | Resolution |

|---|---|---|---|

| SEM | Crystal morphology, size, and shape; Surface topography and texture. | Conductive coating often required for insulating samples. | Typically a few nanometers. |

| TEM | Internal structure (e.g., defects, dislocations); Nanoparticle size and distribution; Crystallographic information (via SAED). | Very thin sections (<100 nm) or dispersed nanoparticles. | Can reach the sub-angstrom level. |

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with sub-nanometer resolution. nih.gov It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system to create the topographic image.

A key advantage of AFM is its ability to operate in various environments, including air and liquid, making it suitable for studying a wide range of materials and processes. lsu.edu Beyond topography, AFM can probe various local properties of the sample surface. In Tapping Mode AFM , the phase difference between the cantilever's oscillation and its driving signal is recorded. This "phase imaging" is sensitive to variations in material properties like adhesion, elasticity, and hardness, allowing for the differentiation of different components on a surface. nih.govnih.gov

Other advanced AFM modes can provide quantitative data on specific properties. For instance, Conductive AFM (C-AFM) can map the local electrical conductivity of a surface, which could be relevant for understanding the charge transport properties of this compound thin films. nih.govresearchgate.net

Table 3: AFM Modes for Characterizing a Thin Film of this compound

| AFM Mode | Measured Property | Potential Application |

|---|---|---|

| Contact/Tapping Mode | Surface Topography | Visualizing crystal growth, film roughness, and grain size. |

| Phase Imaging | Material Properties (Adhesion, Elasticity) | Identifying different crystalline phases or amorphous regions. |

| Conductive AFM (C-AFM) | Local Electrical Current | Mapping conductivity variations across the film. |

| Kelvin Probe Force Microscopy (KPFM) | Surface Potential / Work Function | Investigating the electronic properties of the surface. nih.gov |

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Composition and Imaging

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of a material's surface and near-surface region. cameca.comhidenanalytical.com The technique involves bombarding the sample surface with a primary ion beam, which causes atoms and molecules to be sputtered from the surface. A fraction of these sputtered particles are ionized and are known as secondary ions. These secondary ions are then analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio, producing a mass spectrum of the surface. cameca.com

SIMS is capable of detecting all elements from hydrogen to uranium with detection limits in the parts-per-million (ppm) to parts-per-billion (ppb) range. cameca.com There are two main modes of operation:

Static SIMS: This mode uses a very low primary ion dose to ensure that only the outermost atomic layer of the sample is analyzed. hidenanalytical.com It is ideal for identifying the molecular species and contaminants present on the very surface of a material, such as a crystal of this compound. hidenanalytical.com

Dynamic SIMS: This mode uses a higher primary ion dose to continuously sputter away the sample surface, allowing for the analysis of the composition as a function of depth. cameca.com This "depth profiling" is useful for characterizing thin films and layered structures.

Furthermore, the primary ion beam can be rastered across the sample to generate high-resolution chemical maps of the surface, providing a visual representation of the lateral distribution of different chemical species. hidenanalytical.comrsc.org This imaging capability could be used to identify regions of contamination or chemical inhomogeneity on the surface of this compound.

Table 4: Hypothetical SIMS Analysis of a this compound Surface

| Mass-to-Charge Ratio (m/z) | Ion Identity | Interpretation |

|---|---|---|

| 12 | C⁻ | Carbon fragment from the molecule. |

| 26 | CN⁻ | Cyano group fragment, characteristic of the molecule. |

| 35, 37 | Cl⁻ | Chlorine isotopes, characteristic of the molecule. |

| 23 | Na⁺ | Common surface contaminant (e.g., from handling). |

| 39 | K⁺ | Common surface contaminant. |

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution.

Density Functional Theory (DFT) has become a primary method for investigating the molecular and electronic properties of organic molecules due to its excellent balance of accuracy and computational cost. mdpi.comyoutube.com By optimizing the geometry of a molecule, DFT calculations can predict key structural parameters and electronic characteristics. For analogues of Cyanodichlorophenylacrylic acid, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine optimized bond lengths and angles. nih.gov

These calculations also provide critical information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. nih.gov For instance, studies on D–π–A type sensitizers containing an α-cyanoacrylic acid acceptor show that the introduction of the cyano group can lower the LUMO energy level, which has significant implications for the material's electronic properties. rsc.org Theoretical investigations on 2-cyano-3-(thiophen-2-yl)acrylic acid, another analogue, have shown that the E-configuration is energetically more stable than the Z-configuration by approximately 3-4 kcal/mol, a difference attributed to more efficient π-conjugation. researchgate.net

Table 1: Selected Calculated Molecular and Electronic Properties of an Acrylic Acid Analogue (ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate) Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C (acrylate) | 1.36 |

| C-C (phenyl-acrylate) | 1.46 |

| C≡N (cyano) | 1.16 |

| C=O (carbonyl) | 1.22 |

| **Bond Angles (°) ** | |

| C=C-C (acrylate backbone) | 121.8 |

| C-C-C (phenyl-acrylate) | 124.9 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.89 |

| LUMO Energy | -2.35 |

| HOMO-LUMO Gap | 4.54 |

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods are employed. These methods provide a more rigorous treatment of electron correlation, which is the interaction between individual electrons that is approximated in DFT and completely averaged in the Hartree-Fock (HF) method. researchgate.net Post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theory, systematically improve upon the HF wave function by including contributions from excited electronic states. nih.gov While computationally more expensive, these approaches are crucial for obtaining highly accurate energies, reaction barriers, and other properties where electron correlation plays a vital role. researchgate.net Although specific high-accuracy calculations on this compound are not widely reported, these methods represent the gold standard for benchmarking results from more computationally efficient methods like DFT. researchgate.net

Computational Spectroscopy and Spectral Prediction

Computational methods are powerful tools for predicting and interpreting various types of molecular spectra, providing a direct link between the calculated molecular structure and experimental observations.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. nih.gov These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical model. scirp.org

A detailed vibrational analysis was performed on ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, a structurally similar compound. nih.gov The assignments of the vibrational modes were confirmed using Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode. nih.gov This allows for unambiguous assignment of key spectral features, such as the characteristic stretching frequencies of the cyano (C≡N), carbonyl (C=O), and alkene (C=C) groups. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Acrylic Acid Analogue Analogue: ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate. Calculations performed at the B3LYP/6-311++G(d,p) level. nih.gov

| Vibrational Mode | Assignment (PED %) | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| C-H stretch (phenyl) | ν(C-H) (99) | 3081 | 3082 | 3079 |

| C≡N stretch | ν(C≡N) (85) | 2221 | 2222 | 2228 |

| C=O stretch | ν(C=O) (79) | 1722 | 1721 | 1725 |

| C=C stretch | ν(C=C) (56) | 1600 | 1601 | 1601 |

| C-O-C stretch (asym) | νas(C-O-C) (51) | 1261 | 1262 | 1266 |

| C-Cl stretch | - | - | - | Not available for this analogue |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net It determines the energies of electronic transitions from the ground state to various excited states. rsc.org The output of a TD-DFT calculation includes the excitation energy (often converted to wavelength in nm), the oscillator strength (which relates to the intensity of the absorption peak), and the contributions of specific molecular orbital transitions (e.g., HOMO→LUMO). researchgate.netresearchgate.net

For analogues containing the cyanoacrylic acid moiety, TD-DFT calculations have been used to understand their light-harvesting properties. rsc.orgresearchgate.net For example, in a study of dye sensitizers, the calculated electronic absorption spectrum for a molecule with an α-cyanoacrylic acid acceptor showed a main absorption band corresponding to a π→π* transition, with character from both the HOMO→LUMO and HOMO-1→LUMO transitions. researchgate.netresearchgate.net These calculations are invaluable for designing molecules with specific optical properties. rsc.org While Circular Dichroism (CD) spectra can also be predicted for chiral molecules, this analysis is most relevant for non-centrosymmetric systems.

Table 3: Predicted Electronic Transitions for an Analogue (NKX-2677) using TD-DFT Analogue: 2-cyano-3-(thiophen-2-yl)acrylic acid. Calculations performed at the B3LYP/6-31G(d) level. researchgate.net

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 374.3 | 0.989 | HOMO → LUMO (98%) |

| S₀ → S₂ | 302.2 | 0.001 | HOMO-1 → LUMO (91%) |

| S₀ → S₃ | 282.8 | 0.203 | HOMO → LUMO+1 (96%) |

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) spectra, which is a powerful technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants for nuclei like ¹H and ¹³C. researchgate.netq-chem.comimist.ma These shielding constants are then converted to chemical shifts (δ, in ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.maresearchgate.net

Table 4: Representative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) using GIAO-DFT Data represents typical accuracy for organic molecules and is not specific to this compound. Calculations are generally performed at levels like B3LYP/6-311++G(d,p). scirp.orgresearchgate.net

| Nucleus | Typical Chemical Shift Range (Experimental) | Expected Accuracy of GIAO-DFT Calculation |

| ¹³C NMR | ||

| Carbonyl (C=O) | 165-175 | ± 3-5 ppm |

| Alkene (C=C) | 110-150 | ± 2-4 ppm |

| Aromatic (C-Cl) | 125-135 | ± 2-4 ppm |

| Cyano (C≡N) | 115-125 | ± 2-4 ppm |

| ¹H NMR | ||

| Carboxylic Acid (COOH) | 10-13 | ± 0.5-1.0 ppm |

| Alkene (=CH-) | 7-8.5 | ± 0.2-0.4 ppm |

| Aromatic (-ArH) | 7-8 | ± 0.2-0.4 ppm |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide crucial insights into its flexibility and the different shapes, or conformations, it can adopt.

The process would involve creating a computational model of the molecule and simulating its movements based on the principles of classical mechanics. By solving Newton's equations of motion for the system, a trajectory of atomic positions and velocities over time is generated. This trajectory allows for the exploration of the molecule's conformational landscape, identifying the most stable, low-energy conformations as well as the transition pathways between them. Key parameters such as torsional angles, bond lengths, and bond angles would be monitored throughout the simulation to characterize the dynamic behavior of the acrylic acid, cyano, and dichlorophenyl groups.

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The arrangement of this compound molecules in a condensed phase (such as a crystal) is governed by a variety of non-covalent intermolecular interactions. Computational modeling is essential for understanding and quantifying these forces, which dictate the formation of larger, ordered structures known as supramolecular assemblies.

Computational Analysis of Hydrogen Bonding and Halogen Bonding

The structure of this compound, featuring a carboxylic acid group, a cyano group, and chlorine atoms, suggests the potential for forming specific and directional intermolecular interactions like hydrogen bonds and halogen bonds.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, would be used to identify and characterize these hydrogen bonds. These methods can calculate the electron density at the bond critical points and the stabilization energy associated with the orbital interactions, providing a quantitative measure of hydrogen bond strength. For instance, simulations would likely show strong hydrogen bonding between the carboxylic acid moieties of two molecules, forming a characteristic dimer motif.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as the nitrogen atom of the cyano group or the oxygen of the carbonyl group. Computational models would be used to investigate the geometry and energy of these potential halogen bonds. The analysis would involve mapping the electrostatic potential surface of the molecule to identify the positive region (the σ-hole) on the chlorine atoms that is characteristic of halogen bonding.

Quantification of Stacking Interactions (e.g., π-π Interactions)

The dichlorophenyl ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These interactions are crucial for the stability of crystal structures and other molecular aggregates.

Computational methods would be employed to quantify the strength and preferred geometry of these stacking interactions. High-level quantum mechanical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the π-π stacking. The calculations would likely explore different arrangements, such as parallel-displaced or T-shaped geometries, to determine the most energetically favorable stacking configuration.

Electrostatic and Dispersive Force Contributions to Molecular Interactions

Electrostatic Forces: These forces arise from the interaction between the permanent charge distributions of the molecules. The presence of highly electronegative atoms (oxygen, nitrogen, chlorine) and polar functional groups (cyano, carboxylic acid) in this compound results in a non-uniform charge distribution and a significant molecular dipole moment. Energy decomposition analyses derived from quantum chemical calculations would be used to precisely calculate the magnitude of the electrostatic contribution to the total intermolecular interaction energy.

The following table summarizes the computational approaches and the type of information they would provide for this compound:

| Computational Approach | Information Provided |

| Molecular Dynamics (MD) | Conformational flexibility, stable conformations, dynamic behavior of functional groups. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Identification and characterization of hydrogen and halogen bonds. |

| Natural Bond Orbital (NBO) Analysis | Quantification of orbital interactions and charge transfer in hydrogen bonds. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energies (electrostatics, dispersion, etc.) for π-π stacking. |

| Dispersion-Corrected Density Functional Theory (DFT-D) | Accurate calculation of total interaction energies, including dispersive forces. |

Non Biological Applications and Advanced Materials Science Relevance

Integration into Functional Materials Development (e.g., Polymers, Composites)

The presence of the acrylic acid moiety in cyanodichlorophenylacrylic acid provides a direct pathway for its integration into polymeric structures. Acrylic acids are well-known monomers for radical polymerization, and it is conceivable that this compound could be polymerized or copolymerized to create novel functional polymers.

The incorporation of the dichlorophenyl and cyano groups into a polymer chain would be expected to impart specific properties. For instance, the high chlorine content could enhance fire retardancy and chemical resistance. The polar cyano group can improve adhesion and influence the dielectric properties of the resulting polymer. Cinnamic acid and its derivatives, which share structural similarities, have been extensively used to prepare a variety of polymers, including polyesters and polyamides, with a wide range of applications from industrial plastics to sophisticated biomedical devices. mdpi.com

Furthermore, this compound could serve as a functional additive or cross-linking agent in composite materials. Its carboxylic acid group can form strong interactions with fillers such as metal oxides or nanoclays, potentially leading to composites with enhanced mechanical strength, thermal stability, and tailored surface properties. While direct studies on the polymerization of this compound are not extensively documented, research on similar cyano-acrylamide derivatives has demonstrated their capability to undergo free-radical polymerization to form polymers with unique thermal and solubility characteristics. researchgate.net

Table 1: Potential Contributions of this compound Moieties to Polymer Properties

| Functional Group | Potential Property Enhancement in Polymers |

| Dichlorophenyl | Increased fire retardancy, chemical resistance, thermal stability |

| Cyano Group | Enhanced adhesion, modified dielectric constant, potential for cross-linking |

| Acrylic Acid | Polymerizable backbone, site for grafting and copolymerization |

| Carboxylic Acid | Improved interaction with fillers in composites, potential for esterification |

Role in Heterogeneous and Homogeneous Catalysis and Reaction Engineering

The application of this compound in catalysis, while not directly reported, can be inferred from the reactivity of related compounds. The carboxylic acid and cyano groups can act as coordinating sites for metal ions, suggesting its potential as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers with catalytic activity.

Research has shown that copper(II) complexes involving cyano-activated arylhydrazones can serve as efficient catalysts for reactions like azide-alkyne cycloadditions. rsc.org Similarly, coordination polymers based on arylhydrazone ligands have been demonstrated to catalyze cyanosilylation reactions. mdpi.com This suggests that this compound could be a precursor for synthesizing novel catalysts.

In heterogeneous catalysis, perovskite-type catalysts have been employed for the catalytic peroxidation of acrylic acid in aqueous solutions, indicating the reactivity of the acrylic acid structure in catalytic processes. nih.gov The specific electronic effects of the dichlorophenyl and cyano groups in this compound could modulate the catalytic activity if it were incorporated into such a system.

Exploration in Optoelectronic and Electronic Devices

The realm of optoelectronics often relies on organic molecules with tailored electronic properties. The structure of this compound, with its combination of electron-donating (phenyl ring) and electron-withdrawing (cyano, carboxylic acid) groups, suggests potential for intramolecular charge transfer (ICT), a key characteristic for many optoelectronic materials.

Derivatives of diphenylamine (B1679370) and benzothiadiazole are explored for their tunable optoelectronic properties in applications like field-effect transistors and light-emitting diodes, often employing a donor-acceptor design to decrease the band gap. researchgate.net While not a direct analogue, the fundamental electronic push-pull nature is present in this compound. Computational studies on coumarin (B35378) derivatives, which also feature aromatic rings and carbonyl groups, have been conducted to understand their optoelectronic properties for potential applications. mdpi.com Similar theoretical and experimental investigations could elucidate the potential of this compound in this field.

The synthesis of various derivatives based on a donor-acceptor architecture has been shown to influence the optical and electrochemical properties, leading to materials with red-shifted absorption spectra due to a decreased HOMO-LUMO band gap. nih.gov The strategic modification of the this compound structure could potentially lead to new materials for organic electronics.

Table 2: Comparison of Structural Features for Optoelectronic Applications

| Compound Class | Key Structural Features | Relevance to this compound |

| Diphenylamine-Benzothiadiazole Derivatives | Donor-Acceptor (D-A) structure | Possesses both electron-donating (phenyl) and withdrawing (cyano, dichloro) groups |

| Coumarin Derivatives | Aromatic ring, carbonyl group | Shares similar functional components |

| Thienothiophene Derivatives | Donor block with electron-withdrawing end-caps | Demonstrates the principle of tuning properties through D-A systems |

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Unresolved Challenges

Current knowledge of Cyanodichlorophenylacrylic acid, scientifically named (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic acid, is foundational. Its molecular structure is established, and predictive data regarding its physicochemical properties are available. We can infer potential synthetic routes, such as the Knoevenagel condensation, based on established organic chemistry principles and the synthesis of related cyanoacrylic acid derivatives. sioc-journal.cngoogle.commdpi.com

However, the landscape is dominated by unresolved challenges. There is a significant lack of empirical data on its chemical properties, including its solubility, melting point, and stability under various conditions. The mechanism of action for this specific compound remains entirely speculative. While related molecules exhibit activities ranging from enzyme inhibition to hormonal mimicry, the biological targets of this compound are unknown. evitachem.comresearchgate.net Furthermore, its toxicological profile and environmental fate are yet to be determined, though the presence of the 2,4-dichlorophenyl moiety suggests a need for careful investigation due to the known environmental impact of compounds like 2,4-D. nih.govcdc.govresearchgate.netjuniperpublishers.com

The potential applications are also hypothetical, extrapolated from the uses of other cyanophenylacrylic acid derivatives in medicinal chemistry and agrochemicals. evitachem.commdpi.com A major challenge is the absence of dedicated research on this specific molecule, leaving its true potential untapped.

Synergistic Approaches Combining Experimental and Computational Methodologies

To bridge the knowledge gap surrounding this compound, a synergistic approach that combines experimental and computational methodologies is essential.

Computational Modeling:

QSAR (Quantitative Structure-Activity Relationship): Computational models can predict the biological activity and toxicity of this compound based on its structure. By comparing its in-silico profile with databases of known compounds, researchers can prioritize experimental testing.

Molecular Docking: In-silico docking studies can screen for potential biological targets, such as enzymes or receptors. mdpi.com This can provide initial hypotheses about its mechanism of action, guiding in-vitro and in-vivo experiments.

Pharmacokinetic Modeling (ADMET): Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling through computational tools can predict the compound's behavior in a biological system, helping to assess its drug-likeness.

Experimental Validation:

Targeted Synthesis: The development and optimization of a reliable synthetic route are paramount for obtaining the pure compound for experimental studies.

In-vitro Assays: Based on computational predictions, a battery of in-vitro assays can be conducted to screen for biological activity. For instance, if docking studies suggest an anti-inflammatory potential, cell-based assays measuring inflammatory markers would be appropriate. mdpi.com

Spectroscopic and Crystallographic Analysis: Techniques like NMR, IR spectroscopy, and X-ray crystallography are necessary to confirm the structure and stereochemistry of the synthesized compound and to understand its solid-state properties. mdpi.com

This integrated approach, where computational predictions guide focused experimental work and experimental results refine computational models, will be the most efficient path to characterizing this compound.

Emerging Research Avenues and Potential Transformative Discoveries

The unique combination of a cyano group, an acrylic acid moiety, and a dichlorinated phenyl ring in this compound opens up several intriguing research avenues.

Medicinal Chemistry: The cyanoacrylic acid scaffold is present in a number of compounds with demonstrated biological activity. Future research could explore its potential as an inhibitor of specific enzymes, such as kinases or proteases, which are often implicated in cancer and inflammatory diseases. evitachem.com The dichlorophenyl group can enhance binding to certain protein pockets, a feature that could be exploited in drug design.

Agrochemicals: The structural similarity to the herbicide 2,4-D suggests that this compound could be investigated for its own herbicidal or plant growth regulatory properties. researchgate.netjuniperpublishers.com It may act as a more selective or potent synthetic auxin.

Materials Science: Acrylate derivatives can be used as monomers for polymerization. Research into the polymerization of this compound or its esters could lead to the development of novel polymers with specific optical or electronic properties.

Potential transformative discoveries could arise from unexpected biological activities. The specific substitution pattern on the phenyl ring might lead to a novel mechanism of action, distinct from other known cyanophenylacrylic acids. Uncovering a unique biological target could pave the way for a new class of therapeutic agents or agrochemicals. The key to unlocking this potential lies in initiating dedicated, systematic research into this enigmatic compound.

Q & A

Q. Tables for Key Analytical Parameters

| Parameter | Recommended Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity (HPLC) | C18 column, 0.1% HCOOH/ACN gradient | ≥98% peak area, RSD ≤2% (n=3) | |

| Stability (25°C) | UPLC-PDA, pH 7.4 buffer | Degradation ≤5% over 12 months | |

| LogP (Octanol-Water) | Shake-flask method | 3.2 ± 0.3 (experimental vs. computed) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.